molecular formula C25H33N5O2 B3027517 ITK inhibitor 2

ITK inhibitor 2

Cat. No.: B3027517
M. Wt: 435.6 g/mol
InChI Key: ZZZXGCPVQQOASC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ITK inhibitor 2: is a compound designed to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed in T lymphocytes and plays a crucial role in T-cell receptor signaling, T-cell development, and differentiation. ITK inhibitors, including this compound, are being explored for their potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITK inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against ITK. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: ITK inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against ITK to identify the most potent compounds .

Scientific Research Applications

Chemistry: In chemistry, ITK inhibitor 2 is used as a tool compound to study the structure-activity relationship of ITK inhibitors. It helps in understanding the key structural features required for potent inhibition of ITK .

Biology: In biological research, this compound is used to investigate the role of ITK in T-cell signaling and differentiation. It is also used to study the effects of ITK inhibition on immune cell function and cytokine production .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications in autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis), inflammatory diseases (e.g., asthma, inflammatory bowel disease), and certain types of cancer (e.g., T-cell lymphomas) .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting ITK. It is also used in preclinical studies to evaluate the safety and efficacy of ITK inhibitors .

Mechanism of Action

ITK inhibitor 2 exerts its effects by binding to the active site of ITK, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts T-cell receptor signaling, leading to altered T-cell activation, differentiation, and cytokine production. The molecular targets of this compound include the ATP-binding site of ITK, which is essential for its kinase activity .

Comparison with Similar Compounds

Comparison: Compared to other ITK inhibitors, ITK inhibitor 2 is unique in its specific binding affinity and selectivity for ITK. It has shown promising results in preclinical studies, demonstrating potent inhibition of ITK activity and favorable pharmacokinetic properties. The structural modifications in this compound contribute to its enhanced stability and efficacy compared to other similar compounds .

Properties

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ITK inhibitor 2
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ITK inhibitor 2
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